molecular formula C19H17NO3S2 B492397 3-([1,1'-Biphenyl]-4-ylsulfonyl)-2-(2-furyl)-1,3-thiazolidine CAS No. 667910-31-8

3-([1,1'-Biphenyl]-4-ylsulfonyl)-2-(2-furyl)-1,3-thiazolidine

Cat. No.: B492397
CAS No.: 667910-31-8
M. Wt: 371.5g/mol
InChI Key: HIVJGSJOBIRQBU-UHFFFAOYSA-N
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Description

“3-([1,1’-Biphenyl]-4-ylsulfonyl)-2-(2-furyl)-1,3-thiazolidine” is a complex organic compound that features a thiazolidine ring, a biphenyl sulfonyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-([1,1’-Biphenyl]-4-ylsulfonyl)-2-(2-furyl)-1,3-thiazolidine” typically involves multi-step organic reactions. One possible route could include:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under controlled conditions.

    Introduction of the Biphenyl Sulfonyl Group: This step might involve sulfonylation of the biphenyl compound, followed by coupling with the thiazolidine intermediate.

    Attachment of the Furan Ring:

Industrial Production Methods

Industrial production of such compounds would require optimization of the reaction conditions to ensure high yield and purity. This might involve the use of catalysts, temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions could target the sulfonyl group or the furan ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.

Medicine

Medicinal chemistry applications might include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, such compounds could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for “3-([1,1’-Biphenyl]-4-ylsulfonyl)-2-(2-furyl)-1,3-thiazolidine” would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    3-([1,1’-Biphenyl]-4-ylsulfonyl)-2-(2-thienyl)-1,3-thiazolidine: Similar structure but with a thiophene ring instead of a furan ring.

    3-([1,1’-Biphenyl]-4-ylsulfonyl)-2-(2-pyridyl)-1,3-thiazolidine: Contains a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of “3-([1,1’-Biphenyl]-4-ylsulfonyl)-2-(2-furyl)-1,3-thiazolidine” lies in its specific combination of functional groups, which can impart unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(furan-2-yl)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S2/c21-25(22,20-12-14-24-19(20)18-7-4-13-23-18)17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-11,13,19H,12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVJGSJOBIRQBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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